Kadcoccilactone A
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Overview
Description
Kadcoccilactone A is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This genus is known for its medicinal properties and has been traditionally used in various treatments, including chronic enteritis, acute gastritis, duodenal ulcers, and rheumatic pain . This compound is one of the many bioactive compounds found in this plant, contributing to its therapeutic potential.
Preparation Methods
The preparation of Kadcoccilactone A involves the extraction and isolation from the roots of Kadsura coccinea. The process typically includes:
Chemical Reactions Analysis
Kadcoccilactone A undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Kadcoccilactone A has been studied for its various scientific research applications, including:
Mechanism of Action
The mechanism of action of Kadcoccilactone A involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), enzymes involved in metabolic and neurological processes . By inhibiting these enzymes, this compound can modulate signaling pathways and exert its therapeutic effects .
Comparison with Similar Compounds
Kadcoccilactone A is part of a group of triterpenoids found in Kadsura coccinea. Similar compounds include:
Kadcoccilactone T: Another triterpenoid with similar bioactive properties.
Kadcoccilactone R: Exhibits comparable biological activities.
Kadcoccilactone L: Known for its anti-tumor activity.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H44O7 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(1S,3R,7R,10S,13S,14S,17R,18S)-1,17-dihydroxy-9,9,14,18-tetramethyl-17-[(1R)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |
InChI |
InChI=1S/C30H44O7/c1-17-7-8-19(35-24(17)32)18(2)30(34)14-11-26(5)21-10-9-20-25(3,4)36-22-15-23(31)37-29(20,22)16-28(21,33)13-12-27(26,30)6/h7,18-22,33-34H,8-16H2,1-6H3/t18-,19+,20+,21+,22-,26+,27+,28+,29-,30-/m1/s1 |
InChI Key |
SHJXIADUURYPSM-LISQSKDTSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@@]2(CC[C@@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)C)O |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2(CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)C)O |
Origin of Product |
United States |
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